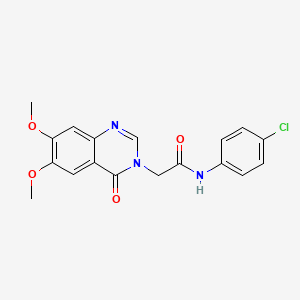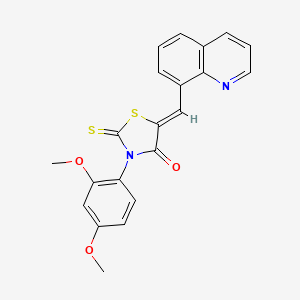
N-(4-chlorophenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-chlorophenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide” is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a chlorophenyl group and a quinazolinone moiety in its structure suggests that it may exhibit interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-chlorophenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide” typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of appropriate anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via nucleophilic aromatic substitution reactions, where a suitable chlorinated aromatic compound reacts with an amine or amide group.
Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide derivative.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale reactions using optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions may target the carbonyl group in the quinazolinone moiety, potentially forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols.
Scientific Research Applications
“N-(4-chlorophenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide” may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving quinazolinone derivatives.
Medicine: Investigation of its pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Mechanism of Action
The mechanism of action of “N-(4-chlorophenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide” would depend on its specific biological target. Generally, quinazolinone derivatives are known to interact with various enzymes, receptors, and proteins, modulating their activity. The presence of the chlorophenyl group may enhance binding affinity to certain targets, while the quinazolinone core could be crucial for the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide: Lacks the methoxy groups, which may affect its biological activity.
N-(4-methylphenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide: The methyl group may alter its pharmacokinetic properties.
N-(4-chlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)propionamide: The propionamide group may influence its solubility and reactivity.
Uniqueness
“N-(4-chlorophenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide” is unique due to the combination of the chlorophenyl group and the dimethoxy-substituted quinazolinone core. This specific structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C18H16ClN3O4 |
|---|---|
Molecular Weight |
373.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C18H16ClN3O4/c1-25-15-7-13-14(8-16(15)26-2)20-10-22(18(13)24)9-17(23)21-12-5-3-11(19)4-6-12/h3-8,10H,9H2,1-2H3,(H,21,23) |
InChI Key |
NFPBVDMENVCKLX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B12190684.png)
![1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide](/img/structure/B12190691.png)

![2-bromo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}benzamide](/img/structure/B12190703.png)

![N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-6-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B12190714.png)
![6-{[(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}hexanoic acid](/img/structure/B12190716.png)
![2-{[1-(2,4-dichlorophenyl)ethyl]amino}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B12190726.png)
![1-{3-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}piperidine-4-carboxylic acid](/img/structure/B12190729.png)

![1-[(2-methyl-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid](/img/structure/B12190739.png)
![N-[(2Z)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide](/img/structure/B12190747.png)

